4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
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Description
“4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07200 . This compound is used in various research applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to a boronic acid group via a tetrahydropyran ring . The exact structure can be represented by the InChI code: 1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 .Chemical Reactions Analysis
Phenylboronic acids, including “this compound”, can selectively recognize cis-diol containing molecules through a reversible covalent reaction . This pH-controllable capture/release feature of phenylboronic acids is widely applied in separation, sensing, imaging, diagnostic, and drug delivery .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 236.07200 . The exact physical properties such as density, boiling point, melting point, and flash point are not available .Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules .
Result of Action
The ability of boronic acids to form reversible covalent bonds with various biomolecules can potentially influence a wide range of cellular processes .
Action Environment
Factors such as ph and temperature can potentially affect the stability and reactivity of boronic acids .
Properties
IUPAC Name |
[4-(oxan-4-yloxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVRDNLHSBEJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164104 |
Source
|
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-78-7 |
Source
|
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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